molecular formula C11H17N3O B1612406 N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide CAS No. 946690-90-0

N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide

Cat. No.: B1612406
CAS No.: 946690-90-0
M. Wt: 207.27 g/mol
InChI Key: IBGAKHZETFCTLJ-UHFFFAOYSA-N
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Description

N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide is an organic compound with a complex structure that includes both amine and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide typically involves the reaction of 3-amino-4-methylbenzoic acid with dimethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Starting Materials: 3-amino-4-methylbenzoic acid, dimethylamine, and acetic anhydride.

    Reaction Conditions: The reaction is typically conducted at a temperature range of 50-70°C, under an inert atmosphere to prevent oxidation.

    Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microreactor technology has been explored to optimize the synthesis process, allowing for better control over reaction parameters such as temperature and residence time .

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles such as halides or alkoxides; reactions are carried out in polar solvents under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetic acid, while reduction could produce N-(3-amino-4-methylphenyl)-2-(dimethylamino)ethanol.

Scientific Research Applications

N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Biological Studies: It is used in studies exploring its effects on biological systems, including its interaction with enzymes and receptors.

    Industrial Applications: The compound is utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    N-(3-amino-4-methylphenyl)acetamide: Lacks the dimethylamino group, which may result in different chemical properties and biological activities.

    N-(4-methylphenyl)-2-(dimethylamino)acetamide: The position of the amino group is different, potentially affecting its reactivity and interactions.

Uniqueness

N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide is unique due to the presence of both the amino and dimethylamino groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-8-4-5-9(6-10(8)12)13-11(15)7-14(2)3/h4-6H,7,12H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGAKHZETFCTLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589821
Record name N-(3-Amino-4-methylphenyl)-N~2~,N~2~-dimethylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946690-90-0
Record name N-(3-Amino-4-methylphenyl)-N~2~,N~2~-dimethylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N2,N2-dimethyl-N1-(4-methyl-3-nitrophenyl)glycinamide (7.0 g, 19.5 mmol) was dissolved in ethyl acetate and 10% Pd/C (500 mg) was added. The reaction was placed on a Fischer-Porter hydrogenation apparatus and treated with 50 psi of H2 gas overnight. Following purging with N2 the reaction solution was passed through a celite plug to afford analytically pure N1-(3-amino-4-methylphenyl)-N2,N2-dimethylglycinamide (6.0 g, 29.0 mmol, 98% yield) as a pale yellow oil. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.96 (s, 3 H), 2.24 (s, 6 H), 2.97 (s, 2 H), 4.79 (s, 2 H), 6.63 (dd, J=8.05, 2.01 Hz, 1 H), 6.78 (d, J=8.05 Hz, 1 H), 6.96 (d, J=2.01 Hz, 1 H), 9.24 (s, 1 H).
Name
N2,N2-dimethyl-N1-(4-methyl-3-nitrophenyl)glycinamide
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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